molecular formula C28H30ClNO5S B1262971 Raloxifene hydrochloride hydrate

Raloxifene hydrochloride hydrate

货号: B1262971
分子量: 528.1 g/mol
InChI 键: YFADBTZUWTYIFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene hydrochloride hydrate is a useful research compound. Its molecular formula is C28H30ClNO5S and its molecular weight is 528.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Demethylation and Acetylation

The synthesis begins with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoing demethylation in pyridine hydrochloride to yield 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene . Subsequent acetylation with acetic anhydride produces 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene .

StepReagents/ConditionsYieldReference
DemethylationPyridine, HCl, 170–180°C91.1%
AcetylationAcetic anhydride, triethylamine95%

Acylation with 4-(2-Piperidinoethoxy)benzoyl Chloride

The acetylated intermediate reacts with 4-(2-piperidinoethoxy)benzoyl chloride in methylene chloride using AlCl₃ as a catalyst to form 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene .

ParameterValue
CatalystAlCl₃
SolventCH₂Cl₂
Temperature15–30°C
Yield~65–70%

Hydrolysis to Raloxifene Hydrochloride

Hydrolysis of the acetyl groups is achieved using NaOH in methanol, followed by acidification with concentrated HCl to yield raloxifene hydrochloride . Crystallization from methanol produces the monohydrate form with >99.7% purity .

6 Acetoxy intermediateNaOH methanol Raloxifene free baseHClRaloxifene hydrochloride monohydrate\text{6 Acetoxy intermediate}\xrightarrow{\text{NaOH methanol }}\text{Raloxifene free base}\xrightarrow{\text{HCl}}\text{Raloxifene hydrochloride monohydrate}

Phase II Metabolism (Glucuronidation)

Raloxifene undergoes extensive first-pass metabolism via glucuronidation at the 4'- and 6-hydroxyl groups . Key metabolites include:

  • Raloxifene-4'-glucuronide

  • Raloxifene-6-glucuronide

  • Raloxifene-6,4'-diglucuronide

MetaboliteEnzymeBioactivity
4'-GlucuronideUGT1A1, UGT1A8Inactive
6-GlucuronideUGT1A10Inactive

Enterohepatic Recirculation

Glucuronides are excreted into bile, hydrolyzed back to raloxifene in the gut, and reabsorbed, contributing to a plasma half-life of 27.7 hours .

Thermal Stability

The monohydrate form exhibits superior stability compared to anhydrous raloxifene hydrochloride. Thermal gravimetric analysis (TGA) shows a 5.5–6.0% weight loss at 195°C , corresponding to dehydration .

PropertyValue
Dehydration Onset195°C
Residual Solvents<5 ppm Al, <880 ppm DMF

Hydrolytic Stability

In aqueous solutions, raloxifene hydrochloride hydrate undergoes pH-dependent hydrolysis. Acidic conditions (pH <3) stabilize the compound, while alkaline conditions accelerate degradation .

Reaction with Boron Trichloride

A key step in alternative syntheses involves boron trichloride-mediated demethylation of methoxy precursors in dichloromethane, followed by quenching with methanol .

6 Methoxy analogBCl CH Cl 6 Hydroxy intermediateMeOHRaloxifene precursor\text{6 Methoxy analog}\xrightarrow{\text{BCl CH Cl }}\text{6 Hydroxy intermediate}\xrightarrow{\text{MeOH}}\text{Raloxifene precursor}

Comparative Reaction Pathways

The synthesis of this compound avoids toxic solvents like N,N-dimethylformamide (DMF), which is restricted to <880 ppm under ICH guidelines . Modern methods prioritize:

  • Green solvents (methanol/water mixtures)

  • High-yield crystallizations (up to 99.7% purity)

  • Low aluminum residue (<5 ppm)

Structural Modifications

Modification of the 6-hydroxy group to methoxy (as in 6′-methoxy raloxifene analog ) reduces estrogen receptor binding affinity but enhances metabolic stability .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying raloxifene hydrochloride and its impurities in tablet formulations?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method with UV detection (280 nm) for assay and impurity profiling. Critical system suitability parameters include:

  • Resolution : ≥2.0 between raloxifene and its related compound C (e.g., using a base-deactivated L7 column) .
  • Tailing factor : ≤2.0 for the raloxifene peak to ensure symmetrical elution .
  • Relative standard deviation (RSD) : ≤1.0% for repeatability in standard solutions . Sample preparation involves dissolving tablets in a diluent of acetonitrile and phosphate buffer (pH 2.5), followed by filtration to remove excipients. This method ensures compliance with regulatory standards for drug quality control.

Q. How can researchers enhance the solubility of raloxifene hydrochloride in aqueous media for in vitro studies?

Solubility is pH-dependent and can be improved using cyclodextrins or surfactants:

  • Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10⁻³ M increases solubility by 1.3–2.3-fold in buffers (pH 5–7), likely via host-guest complexation .
  • Polysorbate 80 : At 0.5%, it transiently boosts solubility to 128 µg/mL (pH 6.8), though precipitation occurs over time due to micelle saturation . Buffers must be selected carefully, as unbuffered water shows higher solubility (627 µg/mL) compared to pH-adjusted solutions .

Q. What are the primary pharmacological targets and mechanisms of raloxifene hydrochloride?

Raloxifene is a selective estrogen receptor modulator (SERM) with tissue-specific agonistic/antagonistic effects:

  • ER binding : Affinity (Kd) of 5.7 nM for estrogen receptors (ER), driving bone density preservation via TGF-β3 upregulation in osteoblasts .
  • Antagonism : Blocks ER activity in mammary and uterine tissues, reducing cancer risk .
  • Off-target effects : Non-competitive inhibition of aldehyde oxidase (Ki = 51 nM), impacting xenobiotic metabolism .

Advanced Research Questions

Q. How should researchers design hydrolysis and environmental fate studies for raloxifene hydrochloride?

Key experimental parameters include:

  • Hydrolysis kinetics : Conduct studies at 25–50°C in pH 5–9 buffers. First-order rate constants (e.g., 6.92×10⁻⁴/day at pH 5) and half-lives (90–1,001 days) reveal pH-dependent instability .
  • Sorption coefficients : Use Freundlich isotherms to quantify adsorption to sewage sludge (Kf = 2,000–3,000), indicating high environmental partitioning .
  • Biodegradation : Aerobic sludge systems (0.47 g/L solids) show rapid degradation (half-life = 7.17 h), suggesting wastewater treatment efficacy .

Q. What experimental strategies optimize transdermal delivery of raloxifene hydrochloride to overcome poor oral bioavailability (2%)?

Advanced formulations like transfersomes and solid lipid nanoparticles (SLNs) are validated using:

  • Box-Behnken design : Optimizes variables (e.g., phospholipid concentration, sonication time) for entrapment efficiency (>90%) and transdermal flux (6.5 µg/cm²/hr) .
  • Characterization : Dynamic light scattering (particle size <150 nm), differential scanning calorimetry (drug-lipid compatibility), and confocal microscopy (skin penetration depth ~160 µm) .
  • In vivo testing : SLNs in rats show 5× higher bioavailability vs. pure drug, attributed to lymphatic uptake bypassing first-pass metabolism .

Q. How do contradictions in solubility data across studies inform formulation development?

Discrepancies arise from:

  • Buffer selection : Unbuffered water vs. pH-adjusted media yield divergent solubility values (345 µg/mL at pH 5 vs. 627 µg/mL in water) .
  • Surfactant kinetics : Polysorbate 80 initially enhances solubility but induces precipitation due to time-dependent micelle-drug interactions . Researchers must standardize dissolution media and monitor equilibration time to reconcile data .

Q. What methodologies validate the stability of raloxifene hydrochloride under varying storage conditions?

Stability protocols include:

  • Forced degradation : Expose to heat (50°C), humidity (75% RH), and light to identify degradation products (e.g., related compound C) .
  • Chromatographic tracking : Quantify impurities using validated HPLC methods with mass spectrometry for structural elucidation .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Q. Methodological Notes

  • References : All methods adhere to USP guidelines or peer-reviewed experimental designs.
  • Data interpretation : Use nonlinear regression for kinetic models (e.g., Higuchi for drug release) and ANOVA for formulation optimization .
  • Ethical compliance : Environmental studies should follow OECD guidelines for biodegradation testing .

属性

分子式

C28H30ClNO5S

分子量

528.1 g/mol

IUPAC 名称

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrate;hydrochloride

InChI

InChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2

InChI 键

YFADBTZUWTYIFR-UHFFFAOYSA-N

规范 SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。